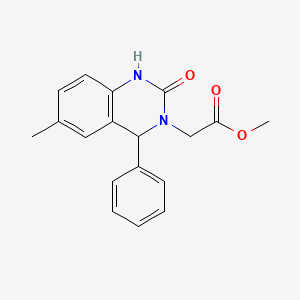

methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate

Description

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate is a quinazolinone derivative characterized by a bicyclic quinazoline core (two nitrogen atoms at positions 1 and 3), a 6-methyl substituent, a 4-phenyl group, and an acetate ester at position 3. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

methyl 2-(6-methyl-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)20(18(22)19-15)11-16(21)23-2/h3-10,17H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZJKQRWVCDVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N(C2C3=CC=CC=C3)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

Biginelli Reaction: The key step involves the condensation of benzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid. This reaction forms the dihydropyrimidinone core.

Subsequent Modifications: The product from the Biginelli reaction can undergo further modifications, such as alkylation or acylation, to introduce the desired substituents and form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as cell division or signal transduction.

Pathways Involved: It can modulate pathways related to apoptosis, inflammation, and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and synthetic differences between the target compound and its analogs:

Commercial Accessibility

- The tetrahydroquinolin derivative () is commercially available at varying prices (e.g., $342–$1,962 for 0.5–10 g), suggesting practical accessibility for research . In contrast, the target compound’s absence from supplier lists may limit its immediate application.

Biological Activity

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

Key properties include:

- Molecular Weight : 272.30 g/mol

- Melting Point : Approximately 210 °C

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 μg/mL |

| Escherichia coli | 0.030 μg/mL |

| Pseudomonas aeruginosa | 0.025 μg/mL |

These results indicate that this compound exhibits potent antibacterial properties, surpassing some standard antibiotics in efficacy .

The antimicrobial activity of this compound is believed to stem from its ability to inhibit bacterial topoisomerases, essential enzymes for DNA replication and transcription. Specifically, it targets the gyrase and topoisomerase IV enzymes in bacteria, leading to cell death through disruption of DNA processes .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of the compound against human cell lines, including HepG2 liver cells. The findings suggest that it possesses low toxicity levels, with IC50 values significantly higher than those observed for bacterial strains. This selectivity indicates a promising therapeutic index for further development as an antimicrobial agent .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A research team evaluated the antibacterial effectiveness of this compound against a panel of clinical isolates. The study concluded that the compound exhibited broad-spectrum activity with low resistance rates among tested strains .

- Mechanistic Insights : A detailed mechanistic study demonstrated that the compound binds to the active site of bacterial topoisomerases, inhibiting their function effectively. Molecular docking studies revealed strong binding affinities and specific interactions with key amino acid residues crucial for enzyme activity .

- Comparative Analysis : In comparative studies with other known antibacterial agents such as ampicillin and streptomycin, this compound showed superior potency against several resistant strains .

Q & A

Basic Questions

Q. What are the established synthetic routes for methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step routes involving cyclization and alkylation. For example, anthranilic acid derivatives are condensed with substituted phenyl groups to form the quinazolinone core, followed by S-alkylation with methyl bromoacetate. Microwave-assisted synthesis (120°C, 10 minutes) in ethanol with sodium acetate significantly reduces reaction time compared to traditional reflux methods (5–13 hours), yielding 59% . Green chemistry approaches using deep eutectic solvents (DES), such as choline chloride:urea mixtures, improve atom economy and reduce hazardous waste .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:

- ¹H NMR : Aromatic protons (δ 7.04–8.08 ppm), methylene groups (δ 4.01 ppm), and methoxy groups (δ 3.69–3.79 ppm) .

- ¹³C NMR : Methylene carbons (δ 34.17 ppm), ester carbonyls (δ 167–170 ppm), and quinazolinone carbonyls (δ 160–165 ppm) .

- Mass spectrometry (MS) confirms molecular weight (e.g., m/z 357.12 for methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate) . Purity is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic methodologies be adapted to generate structurally diverse quinazolinone derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Core Modification : Substitute the phenyl group at position 4 with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to modulate electronic effects .

- Side-Chain Functionalization : Replace the methyl ester with hydrazide (via hydrazine hydrate) or thiosemicarbazide (via ammonium thiocyanate) to enable cyclization into triazole or thiadiazole derivatives .

- Microwave-Assisted Cyclization : Accelerate heterocycle formation (e.g., 1,3,4-thiadiazoles) under controlled temperature and time to minimize side reactions .

Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?

- Methodology :

- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across derivatives to eliminate variability .

- Computational Modeling : Perform molecular docking to correlate substituent effects (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) with target binding (e.g., EGFR kinase or bacterial DNA gyrase) .

- Meta-Analysis : Compare data across studies while accounting for differences in purity (e.g., HPLC vs. crude product testing) .

Q. How do green chemistry approaches impact the scalability and environmental footprint of quinazolinone synthesis?

- Methodology :

- Solvent Selection : Replace DMF or DMSO with DES (e.g., choline chloride:urea) to reduce toxicity and improve recyclability .

- Energy Efficiency : Microwave irradiation cuts energy use by 70% compared to reflux .

- Waste Metrics : Calculate E-factors (kg waste/kg product) to quantify improvements; DES-based routes typically achieve E < 5 versus E > 10 for traditional methods .

Q. What analytical techniques are critical for detecting byproducts in quinazolinone synthesis?

- Methodology :

- LC-MS/MS : Identifies trace byproducts (e.g., uncyclized intermediates or oxidation products) with high sensitivity .

- ²D NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures, such as regioisomeric thiadiazoles .

- X-ray Crystallography : Confirms absolute configuration of chiral centers in disputed structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.